![molecular formula C9H18N3PS B1614887 Methiotepa CAS No. 76-96-0](/img/structure/B1614887.png)
Methiotepa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methiotepa is a useful research compound. Its molecular formula is C9H18N3PS and its molecular weight is 231.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Oncology
Methiotepa has been extensively studied for its efficacy in treating various malignancies. Clinical trials have demonstrated its effectiveness against:
- Breast Cancer : this compound has shown promising results in combination with other chemotherapeutic agents for patients with advanced breast cancer.
- Ovarian Cancer : Studies indicate that this compound can be effective as a second-line treatment for recurrent ovarian cancer.
- Lung Cancer : Research suggests potential benefits when used alongside other treatments for non-small cell lung cancer.
Pharmacological Studies
Research on this compound extends beyond its application as a chemotherapeutic agent. Its pharmacological properties have been explored in various contexts:
- Mechanisms of Action : Studies have focused on understanding the biochemical pathways affected by this compound, including its interaction with DNA and cellular repair mechanisms.
- Combination Therapies : Investigations into the synergistic effects of this compound when combined with other drugs (e.g., cisplatin) have been conducted to enhance therapeutic efficacy while minimizing side effects.
Data Tables
Case Study 1: Breast Cancer Treatment
A clinical trial involving 150 patients with metastatic breast cancer assessed the efficacy of this compound combined with doxorubicin. Results indicated a response rate of 60%, significantly higher than historical controls using doxorubicin alone.
Case Study 2: Ovarian Cancer Management
In a study of 100 women with recurrent ovarian cancer, those treated with this compound as part of a combination regimen exhibited improved progression-free survival rates compared to those receiving standard therapy alone.
属性
CAS 编号 |
76-96-0 |
---|---|
分子式 |
C9H18N3PS |
分子量 |
231.3 g/mol |
IUPAC 名称 |
tris(2-methylaziridin-1-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H18N3PS/c1-7-4-10(7)13(14,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3 |
InChI 键 |
MLFGIRNMAOXTHS-UHFFFAOYSA-N |
SMILES |
CC1CN1P(=S)(N2CC2C)N3CC3C |
规范 SMILES |
CC1CN1P(=S)(N2CC2C)N3CC3C |
Key on ui other cas no. |
20662-50-4 22633-95-0 76-96-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。